N-Desmethylapalutamide

Androgen Receptor Transcriptional Reporter Assay In Vitro Pharmacology

Apalutamide TDM and pharmacokinetic studies demand precise metabolite quantification; generic reference materials fail due to differing retention times and molecular properties. • Distinct HPLC retention time (5.8 min) ensures unambiguous peak identification in bioanalytical methods. • Accounts for 44% of total plasma drug-related material with 85.2-fold accumulation, making it the critical analyte for exposure assessment. • Stable at -20°C and -80°C; supplied with comprehensive CoA for regulated bioanalysis and ANDA submissions.

Molecular Formula C20H13F4N5O2S
Molecular Weight 463.4 g/mol
CAS No. 1332391-11-3
Cat. No. B1531972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethylapalutamide
CAS1332391-11-3
Molecular FormulaC20H13F4N5O2S
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESC1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)N)F)C4=CC(=C(N=C4)C#N)C(F)(F)F
InChIInChI=1S/C20H13F4N5O2S/c21-14-7-10(2-3-12(14)16(26)30)29-18(32)28(17(31)19(29)4-1-5-19)11-6-13(20(22,23)24)15(8-25)27-9-11/h2-3,6-7,9H,1,4-5H2,(H2,26,30)
InChIKeyBAANHOAPFBHUDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethylapalutamide Overview


N-Desmethylapalutamide (CAS 1332391-11-3) is a nonsteroidal antiandrogen (NSAA) and the major active metabolite of apalutamide, an androgen receptor (AR) inhibitor approved for the treatment of prostate cancer [1]. It is formed via N-demethylation of apalutamide primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4 [2]. The compound retains AR antagonist activity, though at reduced potency, and circulates at concentrations comparable to the parent drug at steady state, contributing to the overall pharmacodynamic profile [3]. As an analytical reference standard and research tool, N-Desmethylapalutamide is essential for pharmacokinetic studies, therapeutic drug monitoring, and investigations of apalutamide metabolism.

Analytical Standard Active metabolite reference material for apalutamide pharmacokinetic studies. HPLC-UV method calibration
Metabolism Research Supports CYP-mediated metabolism and drug-drug interaction investigation. CYP2C8/CYP3A4 pathway context
PK/PD Modeling Enables differentiation of parent drug and active metabolite pharmacodynamic contribution. Model-response interpretation context

Why N-Desmethylapalutamide Is Irreplaceable


Generic substitution fails for N-Desmethylapalutamide because it is not merely a less active metabolite; it is a distinct chemical entity with a unique role in both pharmacokinetic and analytical contexts. While other AR antagonists (e.g., enzalutamide, darolutamide) and their metabolites exist, they differ in chemical structure, metabolic pathway, and specific activity. More critically, for applications requiring precise quantification of apalutamide exposure or therapeutic drug monitoring, only N-Desmethylapalutamide serves as the accurate analytical reference for the major active metabolite. Its unique retention time in HPLC-UV methods [1], distinct molecular weight, and specific formation kinetics [2] make it irreplaceable. The quantitative evidence below demonstrates that even within the apalutamide metabolic pathway, the inactive carboxylic acid metabolite M4 cannot substitute for the active M3 (N-Desmethylapalutamide) in activity assays or pharmacokinetic models.

Structural analog mismatch Metabolites of enzalutamide or darolutamide differ in chemical structure, retention time, and AR activity. Direct analytical substitution may lead to quantification errors.
Inactive metabolite cannot replace active M3 The M4 carboxylic acid metabolite shows only 3% plasma abundance and lacks AR antagonist activity; it is not interchangeable with N-desmethylapalutamide in activity or PK assays.
Generic reference standards may lack specificity Non-certified materials may exhibit different purity, retention behavior, or stability, risking inaccurate calibration and batch-to-batch variability in bioanalytical methods.

N-Desmethylapalutamide: Head-to-Head Evidence


AR Transcriptional Inhibition Potency

N-Desmethylapalutamide demonstrates reduced AR inhibitory activity compared to its parent compound, apalutamide. In a direct head-to-head comparison using an in vitro transcriptional reporter assay, the metabolite exhibited only one-third (approximately 33%) of the activity of apalutamide [1]. This quantitative difference is critical for understanding its contribution to overall drug effect and for accurate data interpretation in research settings.

AR Inhibition Activity
Head-to-head
~33% of apalutamide activity
Supports parent-metabolite effect differentiation in PK/PD models
In vitro transcriptional reporter assay context
Androgen Receptor Transcriptional Reporter Assay In Vitro Pharmacology

Plasma Protein Binding

Both apalutamide and its major metabolite, N-Desmethylapalutamide, exhibit high plasma protein binding, a key determinant of drug distribution and clearance. Data indicate that apalutamide is 96% bound to plasma proteins, while N-Desmethylapalutamide is 95% bound [1]. Although the difference is small (1%), this quantitative distinction is relevant for precise pharmacokinetic modeling and for understanding the free fraction of the active metabolite.

Plasma Protein Binding
Head-to-head
95% bound
Informs free drug concentration analysis for PK modeling
1% lower than apalutamide (96%)
Pharmacokinetics Plasma Protein Binding Drug Distribution

Metabolic Abundance in Plasma

Following oral administration of radiolabeled apalutamide, the N-desmethyl metabolite (M3) accounts for a substantial portion of circulating drug-related material. Quantitative analysis shows that N-Desmethylapalutamide represents 44% of the total radioactivity in plasma, compared to 45% for the parent apalutamide and only 3% for the inactive carboxylic acid metabolite (M4) [1]. This demonstrates its quantitative significance as the major active metabolite.

Metabolite Abundance
Head-to-head
44% of total plasma radioactivity
Major active metabolite; abundance comparable to parent (45%)
Human plasma following 14C-apalutamide; M4 only 3%
Drug Metabolism Pharmacokinetics CYP450

Steady-State Drug Accumulation

At a therapeutic dose of apalutamide 240 mg once daily, N-Desmethylapalutamide exhibits profound plasma accumulation. A population pharmacokinetic analysis revealed an 85.2-fold accumulation in plasma for the metabolite, compared to a 5.3-fold accumulation for the parent apalutamide at steady state [1]. This 16-fold difference in accumulation ratio is a key pharmacokinetic differentiation.

Steady-State Accumulation
Head-to-head
85.2-fold
Disproportionate accumulation necessitates dedicated reference standard
Population PK model; parent accumulation 5.3-fold
Population Pharmacokinetics Steady-State Drug Accumulation

HPLC-UV Retention Times

A validated HPLC-UV method for simultaneous quantification in human plasma demonstrates clear analytical differentiation. N-Desmethylapalutamide elutes at a retention time of 5.8 minutes, distinct from apalutamide at 7.7 minutes and the internal standard enzalutamide at 4.4 minutes [1]. This unambiguous separation confirms the need for a specific reference standard for accurate identification and quantification.

Chromatographic Separation
Head-to-head
Retention time 5.8 min
Unique elution enables specific calibration in HPLC-UV methods
Distinct from apalutamide (7.7 min) and enzalutamide (4.4 min)
Analytical Chemistry HPLC-UV Therapeutic Drug Monitoring

CYP Induction Profile

N-Desmethylapalutamide is not merely an inactive byproduct but possesses its own clinically relevant pharmacological properties. It is reported to be a moderate to strong inducer of CYP3A4 and CYP2B6 . This contrasts with the parent compound's auto-induction profile, where apalutamide clearance increases over time due to CYP3A4 induction. The metabolite's distinct induction potential adds a layer of complexity to drug-drug interaction predictions.

CYP Induction Profile
Class-level
Moderate/strong CYP3A4 and CYP2B6 inducer
Contributes to DDI study context; separate from parent auto-induction
In vitro hepatocyte data; class-level inference
Drug-Drug Interactions CYP Induction Hepatocytes

N-Desmethylapalutamide: Application Scenarios


Therapeutic Drug Monitoring & Pharmacokinetics

N-Desmethylapalutamide is an essential analytical reference standard for clinical and research laboratories conducting TDM or pharmacokinetic studies of apalutamide. Its distinct HPLC retention time (5.8 min) [1] and high plasma accumulation (85.2-fold) [2] necessitate its use for accurate calibration and quantification in patient samples. Its plasma abundance of 44% [3] makes it the most critical metabolite to monitor.

In Vitro DDI & CYP Induction Studies

For researchers investigating the drug-drug interaction potential of apalutamide, N-Desmethylapalutamide is a key reagent. Its classification as a moderate to strong inducer of CYP3A4 and CYP2B6 [1] means it actively contributes to the overall induction profile. Studies using the metabolite can help deconvolute the contribution of the parent drug versus the metabolite to the observed clinical DDI effects.

Mechanistic Pharmacology & PK/PD Modeling

In advanced pharmacological research, N-Desmethylapalutamide is indispensable for separating the intrinsic activity of apalutamide from the contribution of its active metabolite. Its documented one-third AR inhibitory activity [1] and high plasma concentrations [2] mean it materially influences the overall pharmacodynamic effect. Accurate PK/PD models require the metabolite's unique parameters, including its 95% protein binding [3] and 4.6-day half-life .

Bioanalytical Method Development & Validation

Bioanalytical laboratories developing or validating assays for apalutamide require N-Desmethylapalutamide as a certified reference material. Its unique retention time of 5.8 minutes in established HPLC-UV methods [1] provides a clear benchmark for method optimization. Furthermore, long-term stability data at -20°C and -80°C [2] supports its use as a reliable standard for quality control and proficiency testing in regulated bioanalysis.

Application
Selection Property
Validation Focus
Pharmacokinetic Bioanalysis & Metabolism Studies
Distinct retention time and high accumulation ratio
Metabolite quantification in human plasma research matrices
In Vitro CYP Induction & DDI Research
Reported CYP3A4/2B6 induction potential
Deconvolution of parent vs metabolite DDI contribution
PK/PD Modeling & Pharmacodynamic Contribution
AR inhibitory activity and protein binding
Metabolite contribution to model endpoints
Bioanalytical Method Development & Validation
Certified reference material for HPLC-UV
Retention behavior and storage stability confirmation
All applications are research use only. Not for diagnostic or therapeutic procedures.

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